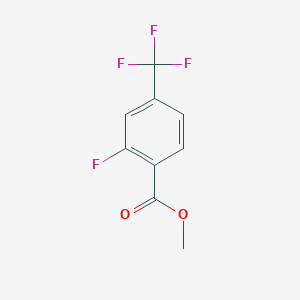

Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBVUHGECYPLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-fluoro-4-(trifluoromethyl)benzoate: A Core Building Block for Advanced Chemical Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Methyl 2-fluoro-4-(trifluoromethyl)benzoate, identified by its CAS Number 220162-64-1 , has emerged as a pivotal building block for researchers, scientists, and drug development professionals.[1][2][3][4] This compound elegantly combines a methyl ester functionality with two distinct fluorine-containing moieties on a benzene ring: a single fluorine atom and a trifluoromethyl (CF3) group. This unique substitution pattern provides a powerful handle for synthetic chemists to craft complex molecules with enhanced pharmacological and physiological properties.

The presence of the trifluoromethyl group is particularly significant. It is a well-established bioisostere for other chemical groups and is known to dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The additional fluorine atom further modulates the electronic properties of the aromatic ring, offering another layer of control for fine-tuning molecular characteristics. Consequently, this reagent is frequently employed as a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and central nervous system agents, as well as advanced agrochemicals like herbicides and pesticides.[1] This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, underscoring its value in contemporary research and development.

Physicochemical & Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key data for Methyl 2-fluoro-4-(trifluoromethyl)benzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220162-64-1 | [1][2][3][6] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2][6] |

| Molecular Weight | 222.14 g/mol | [1][6] |

| Appearance | Not specified, but related compounds are clear to light yellow liquids. | [7][8] |

| Purity | Typically ≥98% | [1] |

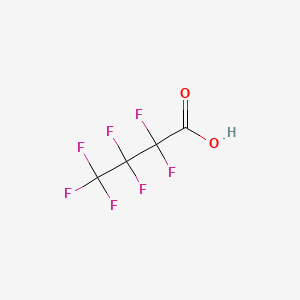

Synthesis Pathway: From Acid to Ester

The most direct and common synthetic route to Methyl 2-fluoro-4-(trifluoromethyl)benzoate is through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8).[9] This reaction, a classic Fischer esterification, involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The causality behind this choice of reaction is its efficiency and cost-effectiveness for producing esters. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process; therefore, using an excess of methanol can drive the reaction towards the product side, maximizing the yield of the desired methyl ester.[10][11]

Detailed Experimental Protocol: Fischer Esterification

The following protocol is a self-validating system for synthesizing the title compound. It includes steps for reaction, work-up, and purification, which are essential for achieving high purity.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-fluoro-4-(trifluoromethyl)benzoic acid in 10-20 equivalents of anhydrous methanol.

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid dropwise. The addition is exothermic and should be performed with caution.

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting benzoic acid is consumed.

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst. Wash again with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by vacuum distillation to obtain high-purity Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

Applications in Drug Discovery and Agrochemicals

The true value of Methyl 2-fluoro-4-(trifluoromethyl)benzoate lies in its role as a versatile intermediate. The ester group can be readily hydrolyzed back to the carboxylic acid or converted into an amide, providing multiple avenues for subsequent chemical modifications.

Causality of its Utility:

-

Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable group (like a methyl group) with a CF3 group can significantly increase a drug's half-life and bioavailability.[5]

-

Enhanced Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the aromatic ring, potentially enhancing interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.[5]

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[1]

-

Synthetic Handle: The ester functionality serves as a versatile point for elaboration, allowing for the construction of more complex molecules through amide bond formation or other coupling reactions.[7]

The diagram below illustrates a conceptual workflow where the title compound is used to synthesize a hypothetical bioactive molecule, such as a kinase inhibitor, through a common amide coupling reaction.

Safety and Handling

As with any active chemical reagent, proper handling of Methyl 2-fluoro-4-(trifluoromethyl)benzoate is crucial. While specific data for this exact compound is limited, data from closely related analogues like Methyl 2-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate indicate that it should be treated as an irritant.[8][12][13]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[12][14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[12][14]

GHS Hazard Information (Based on Analogues):

| Hazard Class | Statement | GHS Code | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [13] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [13] |

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move the person to fresh air if inhaled.[12]

Conclusion

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is more than just a chemical compound; it is a key enabler of innovation in the life sciences. Its carefully designed structure provides chemists with a reliable and versatile platform for synthesizing next-generation pharmaceuticals and agrochemicals. By understanding its properties, synthesis, and safe handling, researchers can fully leverage its potential to build complex molecules that address critical challenges in human health and agriculture.

References

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026, January 6). ningboinno.com. [Link]

-

Methyl 2-Fluoro-4-(Trifluoromethyl)Benzoate. MySkinRecipes. [Link]

-

Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 4-amino-2-(trifluoromethyl)benzoate. MySkinRecipes. [Link]

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. [Link]

- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Publishing. [Link]

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

Sources

- 1. Methyl 2-Fluoro-4-(Trifluoromethyl)Benzoate [myskinrecipes.com]

- 2. METHYL 2-FLUORO-4-(TRIFLUOROMETHYL)BENZOATE | 220162-64-1 [sigmaaldrich.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 220162-64-1 Methyl 2-fluoro-4-(trifluoromethyl)benzoate [chemsigma.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-fluoro-4-(trifluoroMethyl)benzoate price,buy Methyl 2-fluoro-4-(trifluoroMethyl)benzoate - chemicalbook [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Methyl 2-fluoro-4-(trifluoromethyl)benzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of Methyl 2-fluoro-4-(trifluoromethyl)benzoate, a critical building block for professionals in pharmaceutical and agrochemical research. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoate core imparts unique electronic and steric characteristics, making this compound a valuable intermediate in the synthesis of complex, high-performance molecules. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

Section 1: Physicochemical Profile

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a substituted aromatic ester. The presence of highly electronegative fluorine atoms significantly influences its physical and chemical behavior. The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere for other functional groups and is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[1][2]

Table 1: Key Identifiers and Physical Properties of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

| Property | Value | Source / Notes |

| CAS Number | 220162-64-1 | [3][4] |

| Molecular Formula | C₉H₆F₄O₂ | [1][3] |

| Molecular Weight | 222.14 g/mol | [1][3] |

| Appearance | Likely a clear, colorless to pale yellow liquid | Inferred from related isomers like Methyl 4-fluorobenzoate.[5] |

| Melting Point | Data not available; likely a low-melting solid or liquid at RT | The related isomer, Methyl 4-(trifluoromethyl)benzoate, has a melting point of 13-14°C.[6][7][8] |

| Boiling Point | Data not available; requires vacuum distillation | The related isomer, Methyl 4-(trifluoromethyl)benzoate, boils at 94-95°C / 21 mmHg.[6][7] |

| Density | Data not available; expected to be >1.2 g/mL at 25°C | The related isomer, Methyl 4-(trifluoromethyl)benzoate, has a density of 1.268 g/mL at 25°C.[6] |

| Solubility | Low solubility in water; soluble in common organic solvents | Inferred from related fluorinated benzoates.[7][9] |

Section 2: Experimental Determination of Key Physical Properties

For novel or specialized compounds like Methyl 2-fluoro-4-(trifluoromethyl)benzoate, direct experimental data may not always be published. The following section outlines authoritative, field-proven protocols for determining these core properties, explaining the causality behind the chosen methodologies.

Boiling Point Determination via Vacuum Distillation

Rationale: Aromatic esters, especially those with high molecular weights, often have high boiling points at atmospheric pressure. Heating to these temperatures can cause decomposition. Vacuum distillation is the standard, self-validating method to purify such compounds by lowering the boiling point to a safe, manageable temperature.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap and a pressure gauge (manometer).

-

Sample Preparation: Place a small volume of Methyl 2-fluoro-4-(trifluoromethyl)benzoate and a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Slowly and carefully apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point for a compound of this molecular weight.

-

Heating: Gently heat the flask using a heating mantle. The stir bar ensures smooth boiling and prevents bumping.

-

Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the measured pressure.

-

Correlation: If necessary, the observed boiling point can be correlated to atmospheric pressure using a pressure-temperature nomograph, though for purification, the boiling point under vacuum is the most relevant parameter.

Caption: Workflow for Boiling Point Determination.

Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, extractions, and chromatography. A systematic, qualitative test provides a reliable solubility profile.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a set of representative solvents:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: Acetone, Acetonitrile

-

Non-Polar: Hexanes, Toluene

-

Chlorinated: Dichloromethane

-

-

Test Procedure:

-

Add approximately 10-20 mg of Methyl 2-fluoro-4-(trifluoromethyl)benzoate to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Observe if the solid dissolves completely.

-

-

Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., soluble, slightly soluble, insoluble). For this compound, high solubility is expected in dichloromethane, acetone, and toluene, with very low solubility in water.[7][9]

Caption: Decision Tree for Qualitative Solubility Testing.

Section 3: The Impact of Fluorination on Physicochemical Properties

The dual fluorination pattern of Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a deliberate design choice in medicinal and materials chemistry.

-

Electronic Effects: Both the ortho-fluoro and para-trifluoromethyl groups are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, influencing its reactivity in subsequent synthetic steps and its potential interactions with biological targets.

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This is a crucial parameter in drug design, as it affects how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The enhanced lipophilicity can improve a compound's ability to cross cell membranes.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms, particularly the -CF3 group, can block sites on the molecule that are susceptible to metabolic oxidation by enzymes in the body. This often leads to a longer biological half-life for drug candidates.[2][10]

Section 4: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for Methyl 2-fluoro-4-(trifluoromethyl)benzoate is not detailed in the search results, data from closely related analogs like Methyl 2-(trifluoromethyl)benzoate provides authoritative guidance.[9][11]

-

Hazards: Assumed to cause skin, eye, and respiratory irritation.[6][9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed to prevent moisture ingress and evaporation.

References

- Vertex AI Search. (n.d.). Methyl 2-fluoro-4-(trifluoromethyl)benzoate, 98% Purity, C9H6F4O2, 5 grams.

- Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate 97 394-35-4.

- Thermo Fisher Scientific. (2025). Methyl 2-(trifluoromethyl)benzoate - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Alfa Aesar. (2011). Material Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0.

- ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate.

- MySkinRecipes. (n.d.). Methyl 2-Fluoro-4-(Trifluoromethyl)Benzoate.

- NINGBO INNO PHARMCHEM CO., LTD. (2026). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery.

- Thermo Fisher Scientific. (n.d.). Methyl 4-(trifluoromethyl)benzoate, 98% 5 g.

- BLDpharm. (n.d.). 220162-64-1|Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.

- Mathew, B., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. Methyl 2-Fluoro-4-(Trifluoromethyl)Benzoate [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 220162-64-1|Methyl 2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Methyl 4-(trifluoromethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Introduction: A Strategic Building Block in Modern Chemistry

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique interplay of its substituents. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the benzene ring imparts significant and desirable properties to target molecules.

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, a combination that can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The fluorine atom at the ortho-position further modulates the electronic environment of the aromatic ring and the reactivity of the adjacent ester group. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this versatile chemical building block, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is typically a colorless to pale yellow liquid under standard conditions. Its key identifiers and computed properties are summarized below for quick reference.

| Property | Value | Source |

| Chemical Name | Methyl 2-fluoro-4-(trifluoromethyl)benzoate | - |

| CAS Number | 220162-64-1 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Storage | Sealed in dry, room temperature conditions | [2] |

| XLogP3 (Predicted) | 3.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis: The Fischer-Speier Esterification Approach

The most direct and industrially scalable method for preparing Methyl 2-fluoro-4-(trifluoromethyl)benzoate is the Fischer-Speier esterification of its parent carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Causality of Experimental Design

The core of this synthesis is a nucleophilic acyl substitution. The carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by a weak nucleophile like methanol. The acid catalyst is essential; it protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for attack. Methanol serves as both the nucleophile and the solvent. Using it in large excess is a critical experimental choice that leverages Le Châtelier's principle to drive the reversible reaction towards the formation of the ester product. Water is generated as a byproduct, and its effective removal (or dilution by the excess solvent) is key to achieving a high yield.[5]

Caption: Workflow for the Fischer Esterification Synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and a robust workup procedure that ensures the isolation of a pure product.

Materials:

-

2-fluoro-4-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq), ensuring the starting material is fully dissolved. Begin stirring.

-

Catalyst Addition: Slowly and cautiously, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution. The addition is exothermic.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the carboxylic acid spot indicates completion.

-

Quenching and Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (e.g., 50 mL for a 10g scale reaction) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.[6] The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid. Cessation of gas evolution is a key validation step.

-

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product is often of sufficient purity after workup. If necessary, it can be further purified by vacuum distillation.

Spectroscopic Characterization: A Guide to Structural Verification

| Technique | Expected Signature |

| ¹H NMR | ~8.1 ppm (t, J ≈ 8.0 Hz, 1H): Aromatic proton at C5, coupled to both the C6-H and the C2-F. ~7.5 ppm (dd, 1H): Aromatic proton at C3, coupled to C5-H and C2-F. ~7.4 ppm (d, 1H): Aromatic proton at C6, coupled to C5-H. ~3.9 ppm (s, 3H): Methyl ester protons. |

| ¹³C NMR | ~165 ppm: Ester carbonyl carbon (C=O). ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon C2, directly attached to fluorine. ~135 ppm (q, ²JCCF ≈ 33 Hz): Carbon C4, directly attached to the CF₃ group. ~123 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon (CF₃). ~132, 125, 118 ppm: Remaining aromatic carbons, showing C-F couplings. ~53 ppm: Methyl ester carbon (-OCH₃). |

| ¹⁹F NMR | ~ -63 ppm (s, 3F): Signal for the trifluoromethyl (CF₃) group. This value is highly characteristic for a CF₃ group on a benzene ring.[9] ~ -110 to -120 ppm (m, 1F): Signal for the single fluorine atom on the aromatic ring. |

| IR Spectroscopy | ~1730 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester. ~1300-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations from both the aryl-F and CF₃ groups. ~3000-2850 cm⁻¹ (weak-medium): C-H stretches of the aromatic ring and methyl group. |

| Mass Spectrometry (EI) | M⁺ at m/z = 222: Molecular ion peak. m/z = 191: Loss of methoxy group (-OCH₃). m/z = 163: Loss of ester group (-COOCH₃). |

Reactivity and Synthetic Utility

The chemical behavior of Methyl 2-fluoro-4-(trifluoromethyl)benzoate is dictated by its functional groups and the powerful electron-withdrawing nature of its substituents.

-

Aromatic Ring Deactivation: The fluorine and trifluoromethyl groups are strongly deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution would be directed to the positions meta to the CF₃ group (C3 and C5).

-

Ester Group Reactivity: The ester functionality is the primary site of reaction. It can undergo:

-

Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst.

-

Amidation: Reaction with amines to form the corresponding amides, a crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs).

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Caption: Key Synthetic Transformations of the Title Compound.

Safety, Handling, and Storage

As a research chemical, Methyl 2-fluoro-4-(trifluoromethyl)benzoate must be handled with appropriate care. Safety data sheets for structurally similar compounds, such as Methyl 2-(trifluoromethyl)benzoate, provide reliable guidance.[10]

-

Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is more than a simple ester; it is a meticulously designed building block that provides a gateway to a vast chemical space. Its dual fluorination offers chemists a powerful tool to fine-tune the steric and electronic properties of target molecules, leading to compounds with enhanced performance characteristics. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist looking to leverage its unique attributes in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of C–O Electrophiles with CO2". (n.d.). American Chemical Society. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for "Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". Retrieved January 8, 2026, from [Link]

-

University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved January 8, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved January 8, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 8, 2026, from [Link]

-

precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. U.S. Food & Drug Administration. Retrieved January 8, 2026, from [Link]

-

OperaChem. (n.d.). Fischer Esterification-Typical Procedures. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "A general and efficient copper-catalyzed trifluoromethylation of aryl iodides and bromides". Retrieved January 8, 2026, from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

A2Z Chemical. (n.d.). Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate. Retrieved January 8, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 8, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 2-fluoro-4-(trifluoromethoxy)benzoate. University of Luxembourg. Retrieved January 8, 2026, from [Link]

Sources

- 1. 2-Trifluoromethylbenzoic acid, 4-methylpentyl ester | C14H17F3O2 | CID 599276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 220162-64-1|Methyl 2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-(trifluoromethyl)benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. PubChemLite - Methyl 2-fluoro-4-(trifluoromethoxy)benzoate (C9H6F4O3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Methyl 2-fluoro-4-(trifluoromethyl)benzoate: Synthesis, Characterization, and Application

Abstract

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to larger molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides an in-depth exploration of this versatile building block, covering its core properties, a detailed and validated synthesis protocol, comprehensive characterization data, key applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates to construct complex molecular architectures.

Introduction: The Strategic Advantage of Fluorination

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to optimize drug-like properties. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for various functionalities and is known to significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve ligand-receptor interactions.

Methyl 2-fluoro-4-(trifluoromethyl)benzoate serves as a readily available and versatile scaffold that introduces two distinct fluorine environments into a target molecule. This guide will elucidate the practical synthesis and application of this key intermediate, providing scientists with the foundational knowledge to effectively incorporate it into their research programs.

Physicochemical & Structural Properties

A clear understanding of a reagent's fundamental properties is paramount before its inclusion in a synthetic workflow. The key identifiers and properties for Methyl 2-fluoro-4-(trifluoromethyl)benzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 220162-64-1 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Synthesis Pathway: Fischer-Tropsch Esterification

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is most reliably and efficiently synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its operational simplicity and use of inexpensive reagents.

Mechanistic Rationale

The reaction proceeds by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (typically sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as both the solvent and nucleophile, then attacks this activated carbon. A subsequent series of proton transfers and the elimination of a water molecule yield the final methyl ester product. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[2][3]

-

Reagents & Equipment:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup glassware (separatory funnel, etc.)

-

Rotary evaporator

-

-

Procedure:

-

To a clean, dry round-bottom flask, add 2-fluoro-4-(trifluoromethyl)benzoic acid (e.g., 10.0 g, 48.0 mmol).

-

Add anhydrous methanol (e.g., 150 mL, ~30 eq). Stir the mixture until the acid dissolves.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.2 eq) to the stirring solution. An exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 50 mL).

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This step neutralizes the remaining sulfuric acid and any unreacted carboxylic acid.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by vacuum distillation or silica gel column chromatography to obtain the final product.

-

Spectroscopic Characterization

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ (ppm): ~8.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃). The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~135-120 (Ar-C), ~123 (q, J ≈ 272 Hz, -CF₃), ~53 (-OCH₃). The aromatic carbons will show coupling to fluorine. The carbon of the CF₃ group will appear as a characteristic quartet. |

| ¹⁹F NMR | δ (ppm): ~-63 (s, 3F, Ar-CF₃), ~-110 to -120 (m, 1F, Ar-F). The trifluoromethyl group typically appears around -63 ppm, while the single aromatic fluorine will be further upfield.[7] |

| Mass Spec (EI) | m/z: 222 (M⁺), 191 ([M-OCH₃]⁺), 163 ([M-COOCH₃]⁺). The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methoxy and carbomethoxy groups. |

Applications in Research and Development

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is not an end-product but a high-value intermediate. Its utility lies in its ability to be readily converted into more complex molecules.

-

Pharmaceutical Synthesis: The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, a cornerstone of medicinal chemistry for building peptide mimics or other complex amides. Alternatively, the ester itself can undergo various transformations. The fluorinated phenyl ring serves as a stable core for building novel antagonists, inhibitors, or modulators of biological targets.[8]

-

Agrochemical Development: In agrochemicals, the trifluoromethyl group is a common feature in many modern herbicides and pesticides.[1] This building block allows for the straightforward introduction of this toxophore into new potential crop protection agents.

Logical Flow of Application

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. jelsciences.com [jelsciences.com]

Methyl 2-fluoro-4-(trifluoromethyl)benzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Introduction

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern—an ester for further functionalization, a fluorine atom, and a trifluoromethyl group—makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine and trifluoromethyl moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a target of considerable interest for drug development professionals.

This guide provides a comprehensive overview of a reliable and industrially scalable pathway for the synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles. The narrative is structured to follow a logical synthetic progression, beginning with the strategic installation of the fluorine atom onto a commercially available precursor, followed by the final esterification step.

Part 1: Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule, Methyl 2-fluoro-4-(trifluoromethyl)benzoate (I), points to a two-step approach. The primary disconnection is the ester linkage, which can be readily formed via Fischer esterification from the corresponding carboxylic acid, 2-fluoro-4-(trifluoromethyl)benzoic acid (II).

The second key disconnection involves the carbon-fluorine bond. Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. However, the Balz-Schiemann reaction offers a classic and highly effective method for the regioselective introduction of fluorine by converting a primary aromatic amine into the desired aryl fluoride. This leads us to the key precursor, 2-amino-4-(trifluoromethyl)benzoic acid (III), a readily available starting material.

Caption: Overall two-step synthesis of the target compound.

Part 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid via Balz-Schiemann Reaction

The Balz-Schiemann reaction is the cornerstone of this synthesis, providing a reliable and regioselective method for introducing the fluorine atom.[1] Direct fluorination is often uncontrollable and hazardous, making this classic named reaction an invaluable tool in organofluorine chemistry.[2] The reaction proceeds in two distinct stages: the formation of a stable diazonium tetrafluoroborate salt, followed by its thermal decomposition.

Causality and Mechanistic Insights

The reaction is initiated by the diazotization of the primary amine on 2-amino-4-(trifluoromethyl)benzoic acid. In the presence of a strong acid and sodium nitrite, a nitrosyl cation is generated, which reacts with the amine to form a diazonium salt.[3] The choice of fluoroboric acid (HBF₄) is critical; it not only provides the acidic medium but also serves as the source of the tetrafluoroborate anion (BF₄⁻). This anion displaces the initial counter-ion (e.g., chloride) to form an arenediazonium tetrafluoroborate salt, which is often insoluble and can be isolated as a more stable intermediate.[2]

The second stage involves the thermal decomposition of this salt. Upon heating, the diazonium group, an excellent leaving group, is expelled as nitrogen gas (N₂), generating a highly reactive aryl cation intermediate.[1] This cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion, yielding the desired aryl fluoride, along with boron trifluoride (BF₃) as a byproduct.[2]

Caption: Simplified mechanism of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in water. Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add fluoroboric acid (2.5 eq) to the suspension while maintaining the temperature below 5 °C. Stir for 15 minutes until a homogenous solution is obtained.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Salt Formation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. The arenediazonium tetrafluoroborate salt will precipitate from the solution.

-

Collect the precipitated salt by vacuum filtration and wash it with a small amount of ice-cold water, followed by a wash with cold diethyl ether to aid in drying.

-

Thermal Decomposition: CAUTION: Dry diazonium salts can be explosive and should be handled with extreme care behind a blast shield.[1] Place the dried, solid diazonium salt in a flask equipped for gas evolution. Heat the solid gently and carefully (e.g., using an oil bath) until nitrogen evolution begins. Control the heating to maintain a steady, not vigorous, evolution of gas.

-

Once gas evolution ceases, cool the flask to room temperature. The crude product, 2-fluoro-4-(trifluoromethyl)benzoic acid, will remain as a solid residue.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or aqueous ethanol) to yield the pure acid.

Part 3: Fischer Esterification to Final Product

The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction that is well-suited for this transformation.[4]

Causality and Mechanistic Insights

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the reaction to completion, it is typically conducted using a large excess of the alcohol (methanol), which also serves as the solvent, shifting the equilibrium according to Le Châtelier's principle.

Caption: Key stages of the Fischer esterification process.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq). Methanol will serve as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Continue washing until the evolution of CO₂ gas ceases.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

-

Purification: The crude ester can be purified by vacuum distillation to yield a clear liquid.

Part 4: Data Summary

The following table summarizes key quantitative data and physical properties for the starting materials and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (Step) |

| 2-Amino-4-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.14 | Starting Material |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | ~70% |

| Methyl 2-fluoro-4-(trifluoromethyl)benzoate | C₉H₆F₄O₂ | 222.14 | >90% |

Conclusion

The described two-step synthetic pathway, commencing with a Balz-Schiemann reaction followed by a Fischer esterification, represents a robust and efficient method for the preparation of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. This approach leverages classic, well-understood reactions, ensuring reliability and scalability. By carefully controlling reaction conditions, particularly during the potentially hazardous thermal decomposition of the diazonium salt, researchers can safely access this valuable fluorinated intermediate for applications in drug discovery and materials science.

References

-

Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. Available at: [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. Available at: [Link]

-

Grokipedia. Balz–Schiemann reaction. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

BYJU'S. Fischer Esterification Reaction. Available at: [Link]

-

Scientific Update. The Balz-Schiemann Reaction. (2019). Available at: [Link]

-

Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available at: [Link]

-

Zhangtao, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. (2023). Available at: [Link]

-

Zhou, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. (2023). Available at: [Link]

-

Zhou, Z. et al. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. (2023). Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

- Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. CN103113219A.

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

-

Kumar, A. et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. (2023). Available at: [Link]

-

MIT DSpace. Experiment 5: Fischer Esterification. Available at: [Link]

Sources

Spectroscopic data of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS No. 220162-64-1) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development.

Table of Contents

-

Molecular Structure and Key Features

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted Chemical Shifts and Coupling Constants

-

Experimental Protocol for ¹H NMR Data Acquisition

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted Chemical Shifts and the Influence of Fluorine Substituents

-

Experimental Protocol for ¹³C NMR Data Acquisition

-

-

Infrared (IR) Spectroscopy

-

Characteristic Vibrational Frequencies

-

Experimental Protocol for IR Spectrum Acquisition

-

-

Mass Spectrometry (MS)

-

Expected Fragmentation Patterns

-

Experimental Protocol for Mass Spectrum Acquisition

-

-

Integrated Spectroscopic Analysis Workflow

-

References

Molecular Structure and Key Features

Methyl 2-fluoro-4-(trifluoromethyl)benzoate possesses a benzene ring substituted with a methyl ester group, a fluorine atom at the ortho position, and a trifluoromethyl group at the para position.

Structure:

The interplay of these functional groups dictates the molecule's reactivity and its spectroscopic signature. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electron distribution within the aromatic ring, which is a key factor in interpreting NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted Chemical Shifts and Coupling Constants

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield these protons, causing them to resonate at higher chemical shifts (downfield).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.0-8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 5-6 Hz |

| H-5 | ~7.8-8.0 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 9-10 Hz |

| H-3 | ~7.6-7.8 | Doublet (d) | JH3-F ≈ 9-10 Hz |

| -OCH₃ | ~3.9-4.0 | Singlet (s) | N/A |

-

Causality of Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The trifluoromethyl group at C4 strongly deshields the ortho protons (H-3 and H-5). The fluorine at C2 also deshields the ortho proton (H-3) and the para proton (H-6). The methyl ester group will have a deshielding effect on the ortho proton (H-6). The coupling patterns arise from spin-spin interactions between neighboring protons and between protons and the fluorine atom.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-fluoro-4-(trifluoromethyl)benzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted Chemical Shifts and the Influence of Fluorine Substituents

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom. The chemical shifts will be significantly influenced by the attached fluorine and trifluoromethyl groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C=O | ~164-166 | Triplet (JC-F ≈ 2-4 Hz) |

| C-2 | ~160-162 | Doublet (JC-F ≈ 250-260 Hz) |

| C-4 | ~134-136 | Quartet (JC-F ≈ 30-35 Hz) |

| C-6 | ~132-134 | Doublet (JC-F ≈ 3-5 Hz) |

| C-1 | ~125-127 | Doublet (JC-F ≈ 15-20 Hz) |

| C-5 | ~123-125 | Doublet of quartets (JC-F ≈ 3-5 Hz, JC-CF3 ≈ 3-5 Hz) |

| C-3 | ~118-120 | Doublet (JC-F ≈ 20-25 Hz) |

| -CF₃ | ~122-124 | Quartet (JC-F ≈ 270-280 Hz) |

| -OCH₃ | ~52-54 | Singlet |

-

Causality of Predictions: The large one-bond C-F coupling constant for C-2 and the CF₃ group are characteristic features. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show smaller couplings to the fluorine at C-2 and the CF₃ group at C-4.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1720-1740 | Stretching |

| C-F (Aromatic) | 1200-1300 | Stretching |

| C-F (CF₃) | 1100-1200 (multiple strong bands) | Stretching |

| C-O (Ester) | 1250-1300 and 1000-1100 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2950-3000 | Stretching |

-

Causality of Predictions: The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature. The C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group are also expected to be prominent and are often very intense.

Experimental Protocol for IR Spectrum Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the pure solvent or empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Patterns

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 222.03, corresponding to the molecular weight of C₉H₆F₄O₂.

-

Key Fragments:

-

m/z = 191: Loss of the methoxy group (-OCH₃).

-

m/z = 163: Loss of the carbomethoxy group (-COOCH₃).

-

m/z = 145: Loss of both the carbomethoxy group and a fluorine atom.

-

m/z = 69: The CF₃⁺ fragment is often observed.

-

Experimental Protocol for Mass Spectrum Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the integration of data from all spectroscopic techniques.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for data acquisition, and the detailed interpretation guidelines, grounded in the principles of chemical structure and spectroscopy, will aid in the confirmation of its identity and purity. While actual experimental data is the gold standard, this predictive guide serves as a valuable tool for anyone working with this compound, enabling informed experimental design and data analysis.

References

-

While specific spectral data for Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS 220162-64-1)

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Database. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the ¹H NMR Analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Introduction: The Structural Significance of Fluorinated Benzoates

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The strategic placement of fluoro- and trifluoromethyl-substituents on a benzene ring, as seen in Methyl 2-fluoro-4-(trifluoromethyl)benzoate, can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of these complex molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate, offering a blend of theoretical principles and practical insights for researchers and professionals in the field.

Theoretical Framework: Substituent Effects on the ¹H NMR Spectrum

The chemical shifts and coupling patterns observed in the ¹H NMR spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate are a direct consequence of the electronic environment of each proton. The three substituents on the benzene ring—the fluorine atom, the trifluoromethyl group, and the methyl ester group—each exert distinct and predictable effects.

-

The Trifluoromethyl (-CF₃) Group : As one of the most powerful electron-withdrawing groups, the -CF₃ moiety significantly deshields the protons on the aromatic ring through a strong inductive effect.[1][2] This deshielding causes the proton signals to shift to a higher frequency (downfield) in the NMR spectrum.

-

The Fluoro (-F) Group : Fluorine is a highly electronegative atom that also exerts an electron-withdrawing inductive effect, contributing to the overall deshielding of the aromatic protons. However, it also possesses lone pairs of electrons that can participate in resonance, donating electron density back into the ring. This resonance effect is most pronounced at the ortho and para positions. Furthermore, the fluorine atom (¹⁹F) has a nuclear spin of I = 1/2, leading to through-bond scalar coupling (J-coupling) with neighboring protons. This results in the splitting of proton signals, providing valuable structural information.

-

The Methyl Ester (-COOCH₃) Group : This group is also electron-withdrawing and contributes to the deshielding of the aromatic protons. The methyl protons of the ester group will appear as a distinct singlet in the upfield region of the spectrum.

The interplay of these electronic effects and spin-spin couplings results in a unique and interpretable ¹H NMR spectrum that serves as a fingerprint for Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

Predicted ¹H NMR Spectrum and Interpretation

Molecular Structure and Proton Designations

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set up the ¹H NMR experiment with standard acquisition parameters (e.g., a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and measure the coupling constants to confirm the structural assignments.

-

Conclusion: A Powerful Analytical Tool

The ¹H NMR analysis of Methyl 2-fluoro-4-(trifluoromethyl)benzoate provides a wealth of structural information that is critical for its characterization. The predictable effects of the fluoro- and trifluoromethyl- substituents on the chemical shifts and the characteristic splitting patterns arising from H-H and H-F couplings allow for a confident assignment of all proton signals. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that confirm the identity and purity of this important fluorinated building block, thereby ensuring the integrity of their downstream applications in drug development and materials science.

References

-

Supporting Information for a chemical publication. [Link]

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. [Link]

-

Supporting Information for a Royal Society of Chemistry publication. [Link]

-

Supporting Information for a chemical publication. [Link]

-

Supporting Information for a chemical publication. [Link]

-

H NMR Spectroscopy guide. [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-4-(trifluoromethyl)benzoate. As a molecule incorporating both a fluorine atom and a trifluoromethyl group on an aromatic ring, its 13C NMR spectrum presents a rich dataset for structural elucidation, characterized by complex spin-spin coupling interactions. This document will dissect these features, offering a robust framework for interpretation and serving as a valuable resource for scientists engaged in the synthesis and characterization of fluorinated organic compounds.

The Structural Significance of Fluorinated Aromatics

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a key structural motif in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing substituents can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is paramount, and 13C NMR spectroscopy is an indispensable tool for this purpose. The presence of 19F, a spin-active nucleus, introduces informative but complex C-F couplings, which are critical for a complete spectral assignment.

Predicted 13C NMR Spectral Analysis

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| C=O | ~164-166 | Doublet (d) | ³JCF ≈ 2-5 Hz | The carbonyl carbon is expected in the typical ester range. A small three-bond coupling to the ortho-fluorine is anticipated. |

| OCH₃ | ~52-53 | Singlet (s) | - | The methyl ester carbon appears in its characteristic upfield region, too distant for significant C-F coupling. |

| C2 | ~162-165 | Doublet (d) | ¹JCF ≈ 245-255 Hz | Directly attached to the highly electronegative fluorine, this carbon is significantly deshielded and exhibits a large one-bond C-F coupling. |

| C4 | ~133-136 | Quartet (q) | ²JCCF ≈ 32-35 Hz | The carbon bearing the CF₃ group shows a characteristic quartet due to two-bond coupling with the three fluorine atoms. |

| C1 | ~115-118 | Doublet (d) | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine and meta to the CF₃ group, resulting in a doublet from the two-bond C-F coupling. |

| C3 | ~114-117 | Doublet of Quartets (dq) | ²JCF ≈ 20-25 Hz, ³JCCCF ≈ 4-6 Hz | Positioned between the two fluorine-containing substituents, this carbon will be split into a doublet by the adjacent fluorine and a quartet by the CF₃ group three bonds away. |

| C5 | ~125-128 | Quartet (q) | ³JCCCF ≈ 3-5 Hz | This carbon is meta to the fluorine and ortho to the CF₃ group, thus showing a quartet from three-bond coupling to the CF₃ fluorines. |

| C6 | ~130-133 | Singlet (or very small d) | ⁴JCF < 2 Hz | Being para to the fluorine, any coupling is expected to be very small and may not be resolved. |

| CF₃ | ~122-124 | Quartet (q) | ¹JCF ≈ 270-275 Hz | The trifluoromethyl carbon itself will appear as a quartet with a very large one-bond C-F coupling constant. |

Experimental Protocol for High-Quality 13C NMR Acquisition

To obtain a well-resolved 13C NMR spectrum of a fluorinated compound like Methyl 2-fluoro-4-(trifluoromethyl)benzoate, the following experimental procedure is recommended.

Sample Preparation

-

Solvent: Dissolve 15-30 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is advised to maximize chemical shift dispersion.

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is suitable.

-

Acquisition Parameters:

-

Spectral Width: Centered around 100 ppm with a width of approximately 250 ppm.

-

Acquisition Time: ≥ 1.5 seconds to ensure adequate digital resolution.

-

Relaxation Delay: 2-5 seconds to allow for the relaxation of quaternary carbons.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio for all carbon signals, especially the often broad and split signals of fluorinated carbons.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Visualization of Key Interactions